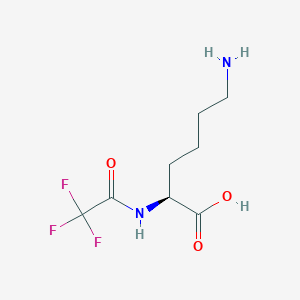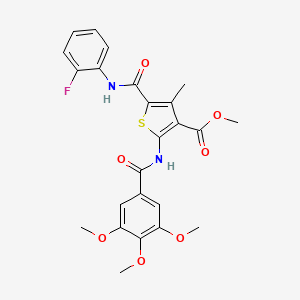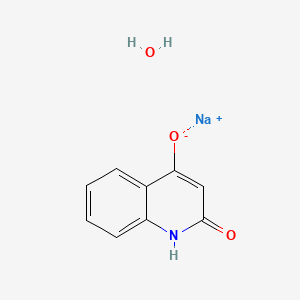
trifluoroacetyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is a derivative of the essential amino acid L-lysine. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the lysine molecule. The trifluoroacetyl group imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is typically synthesized by reacting L-lysine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acylation of the amino group. The general reaction scheme is as follows:
L-lysine+trifluoroacetic anhydride→L-Lysine, N2-(2,2,2-trifluoroacetyl)-+by-products
The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of L-Lysine, N2-(2,2,2-trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
L-Lysine, N2-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding L-lysine and trifluoroacetic acid.
Condensation Reactions: It can participate in condensation reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Condensation Reactions: Coupling agents such as carbodiimides are used to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-lysine and trifluoroacetic acid.
Condensation Reactions: Peptides or polypeptides containing L-Lysine, N2-(2,2,2-trifluoroacetyl)-.
科学的研究の応用
L-Lysine, N2-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, particularly in the modification of lysine residues in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of synthetic polypeptides and as a reagent in nonaqueous capillary electrophoresis (NACE)
作用機序
The mechanism of action of L-Lysine, N2-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can inhibit enzymes such as L-lysine cyclodeaminase by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, including those involved in amino acid metabolism .
類似化合物との比較
Similar Compounds
Nε-Trifluoroacetyl-L-lysine: Another derivative of L-lysine with a trifluoroacetyl group attached to the epsilon amino group.
Nα-Acetyl-L-lysine: A derivative with an acetyl group attached to the alpha amino group.
Boc-Lys-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group.
Uniqueness
L-Lysine, N2-(2,2,2-trifluoroacetyl)- is unique due to the specific positioning of the trifluoroacetyl group on the nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of lysine residues .
特性
CAS番号 |
21761-08-0 |
|---|---|
分子式 |
C8H13F3N2O3 |
分子量 |
242.20 g/mol |
IUPAC名 |
(2S)-6-amino-2-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-5(6(14)15)3-1-2-4-12/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1 |
InChIキー |
KNCHTBNNSQSLRV-YFKPBYRVSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)




![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
